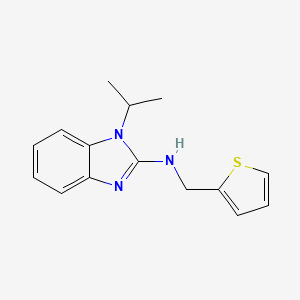
N-(4-anilinophenyl)-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-2-ethylbutanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound is commonly used to inhibit proteases in biochemical assays, as well as in studies of the mechanisms of protease activation and inhibition. AEBSF has been shown to be effective in inhibiting a wide range of proteases, including trypsin, chymotrypsin, and thrombin.
作用机制
N-(4-anilinophenyl)-2-ethylbutanamide is a reversible inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound works by binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. N-(4-anilinophenyl)-2-ethylbutanamide has been shown to be effective in inhibiting a wide range of proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-ethylbutanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its protease-inhibiting activity, N-(4-anilinophenyl)-2-ethylbutanamide has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which are cells that are involved in bone formation.
实验室实验的优点和局限性
N-(4-anilinophenyl)-2-ethylbutanamide has several advantages as a protease inhibitor for use in lab experiments. It is a reversible inhibitor, which allows for the study of protease function and regulation in a controlled environment. Additionally, N-(4-anilinophenyl)-2-ethylbutanamide is effective in inhibiting a wide range of proteases, making it a versatile tool for researchers. However, there are also limitations to the use of N-(4-anilinophenyl)-2-ethylbutanamide in lab experiments. For example, this compound may have off-target effects on other enzymes or proteins, which could affect the interpretation of results.
未来方向
There are several future directions for research involving N-(4-anilinophenyl)-2-ethylbutanamide. One area of interest is the development of more specific protease inhibitors that target individual proteases involved in specific biological processes. Additionally, there is ongoing research into the use of N-(4-anilinophenyl)-2-ethylbutanamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, there is interest in further understanding the mechanisms of action of N-(4-anilinophenyl)-2-ethylbutanamide and related compounds, which could lead to the development of more effective protease inhibitors.
合成方法
N-(4-anilinophenyl)-2-ethylbutanamide can be synthesized through a multi-step process that involves the reaction of aniline with 2-ethylbutyryl chloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified through recrystallization in ethanol. This synthesis method has been well-established and is widely used in both academic and industrial settings.
科学研究应用
N-(4-anilinophenyl)-2-ethylbutanamide has been used in a wide range of scientific research applications, including studies of protease function and regulation, as well as in drug discovery and development. This compound has been shown to be effective in inhibiting proteases involved in a variety of biological processes, including blood coagulation, inflammation, and cancer.
属性
IUPAC Name |
N-(4-anilinophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14(4-2)18(21)20-17-12-10-16(11-13-17)19-15-8-6-5-7-9-15/h5-14,19H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQGGYMANHXAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)

![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)



![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)

![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)
![5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)
